molecular formula C15H16F3N5O B2533166 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1798490-04-6

4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2533166
CAS No.: 1798490-04-6
M. Wt: 339.322
InChI Key: CILAEKZUUNGCBH-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination or cyclization reactions.

    Coupling Reactions: The final step involves coupling the triazole and piperidine intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3-triazol-1-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide
  • 4-(1H-1,2,3-triazol-1-yl)-N-(2-chlorophenyl)piperidine-1-carboxamide
  • 4-(1H-1,2,3-triazol-1-yl)-N-(2-bromophenyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c16-15(17,18)12-3-1-2-4-13(12)20-14(24)22-8-5-11(6-9-22)23-10-7-19-21-23/h1-4,7,10-11H,5-6,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILAEKZUUNGCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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